

Application Notes and Protocols: L-Histidine-¹⁵N in Solid-State NMR of Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Histidine-15N hydrochloride hydrate*

Cat. No.: *B12417474*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Histidine residues are critical players in protein structure and function, participating in enzymatic catalysis, metal ion coordination, and proton transfer. Their functional versatility stems from the imidazole side chain, which has a pKa near physiological pH, allowing it to exist in different protonation and tautomeric states (cationic, neutral τ , and neutral π).^[1] Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of proteins that are not amenable to traditional solution NMR or X-ray crystallography, such as large protein assemblies, membrane proteins, and amyloid fibrils.^{[2][3][4]}

Incorporating ¹⁵N isotopic labels into histidine residues significantly enhances the utility of ssNMR for studying these systems.^[5] ¹⁵N ssNMR allows for the direct probing of the local electronic environment of the imidazole nitrogen atoms, making it an exceptionally precise tool for determining the protonation state and tautomeric equilibrium of histidine side chains.^{[6][2]} This information is crucial for understanding enzyme mechanisms, the function of proton channels, and the molecular basis of protein-protein interactions.^[1]

Key Applications of ¹⁵N-Histidine Labeling in Solid-State NMR

- **Determination of Histidine Protonation and Tautomeric States:** The ^{15}N chemical shifts of the imidazole ring nitrogens ($\text{N}\delta 1$ and $\text{N}\epsilon 2$) are highly sensitive to their protonation state.^[1] Solid-state NMR can unambiguously distinguish between the cationic (doubly protonated), neutral $\text{N}\tau\text{-H}$ (τ tautomer, proton on $\text{N}\epsilon 2$), and neutral $\text{N}\pi\text{-H}$ (π tautomer, proton on $\text{N}\delta 1$) forms. This is critical for understanding pH-dependent protein function.
- **Characterization of Hydrogen Bonding:** The ionization state and tautomerism of histidine are finely tuned by hydrogen bonding interactions with neighboring residues or water molecules. ^[1] ^{15}N ssNMR, by determining the protonation state, provides indirect but crucial information about these hydrogen bonds.^{[1][2]}
- **Probing Active Sites in Enzymes and Metalloproteins:** As histidine is frequently found in enzyme active sites and metal-binding centers, ^{15}N -labeling allows for a detailed investigation of the catalytic mechanism and the coordination geometry of the metal ion.^[6]
- **Structural Studies of Membrane Proteins:** Histidine residues are often key components of proton channels and other membrane proteins.^[1] ^{15}N ssNMR on labeled histidine can elucidate the structure and dynamic changes in these proteins within a native-like lipid bilayer environment.^{[3][7]}
- **Analysis of Amyloid Fibrils:** Understanding the structure of amyloid fibrils is crucial for research into neurodegenerative diseases.^[4] ^{15}N -histidine labeling can provide insights into the role of these residues in fibril formation and stability.^{[8][9]}

Data Presentation: Quantitative NMR Parameters

The primary quantitative data from ^{15}N ssNMR of histidine are the isotropic chemical shifts of the imidazole nitrogens. These values are diagnostic of the specific tautomer and protonation state.

Table 1: Typical ^{15}N Chemical Shifts for Histidine Imidazole Nitrogens in Different States.

State	Nitrogen	Typical ^{15}N Chemical Shift Range (ppm)	Description
Cationic	$\text{N}\delta 1\text{-H}$ & $\text{N}\epsilon 2\text{-H}$	160 - 190	Both nitrogens are protonated and have similar chemical shifts.
Neutral (τ tautomer)	$\text{N}\delta 1$	220 - 250	Non-protonated nitrogen, significantly downfield shifted.
	$\text{N}\epsilon 2\text{-H}$	160 - 190	Protonated nitrogen.
Neutral (π tautomer)	$\text{N}\delta 1\text{-H}$	160 - 190	Protonated nitrogen.

| | $\text{N}\epsilon 2$ | 220 - 250 | Non-protonated nitrogen, significantly downfield shifted. |

Note: These values are typical ranges and can be influenced by the local protein environment. Data synthesized from multiple sources.[\[1\]](#)[\[10\]](#)

Experimental Protocols

Protocol 1: Sample Preparation for ^{15}N -Histidine Labeled Protein

This protocol outlines the general steps for preparing a uniformly ^{13}C , ^{15}N -labeled protein and recrystallizing it for solid-state NMR analysis.

- Protein Expression and Purification:
 - Express the protein of interest in E. coli or another suitable expression system.
 - Grow the cells in a minimal medium (e.g., M9) where the sole nitrogen source is $^{15}\text{NH}_4\text{Cl}$ and the primary carbon source is $^{13}\text{C}_6$ -glucose. This ensures uniform incorporation of ^{15}N and ^{13}C isotopes.

- If only histidine labeling is desired, use an auxotrophic strain and provide ^{15}N -labeled L-histidine in the growth medium.
- Purify the labeled protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
- Microcrystalline Sample Preparation:
 - Concentrate the purified protein to a high concentration (typically $>10\text{ mg/mL}$).
 - Screen for crystallization or precipitation conditions that yield a microcrystalline or uniformly precipitated sample. This is often achieved through slow changes in pH, salt concentration, or temperature.[\[6\]](#)[\[2\]](#)
 - For the HIV-1 CACTD-SP1 protein, microcrystalline assemblies were prepared in the presence of the assembly cofactor inositol hexakisphosphate.[\[6\]](#)[\[2\]](#)
 - Pellet the resulting microcrystalline slurry by ultracentrifugation.
- Rotor Packing:
 - Carefully pack the hydrated protein pellet into a solid-state NMR rotor (e.g., 1.3 mm).[\[6\]](#)[\[2\]](#)
 - Ensure the sample is packed tightly and is free of air bubbles to ensure stable magic angle spinning (MAS).

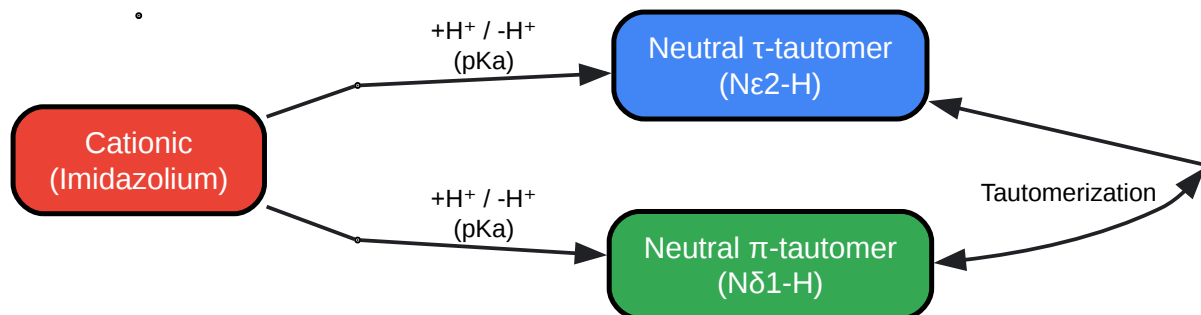
Protocol 2: Solid-State NMR Data Acquisition (TEDOR-based Experiment)

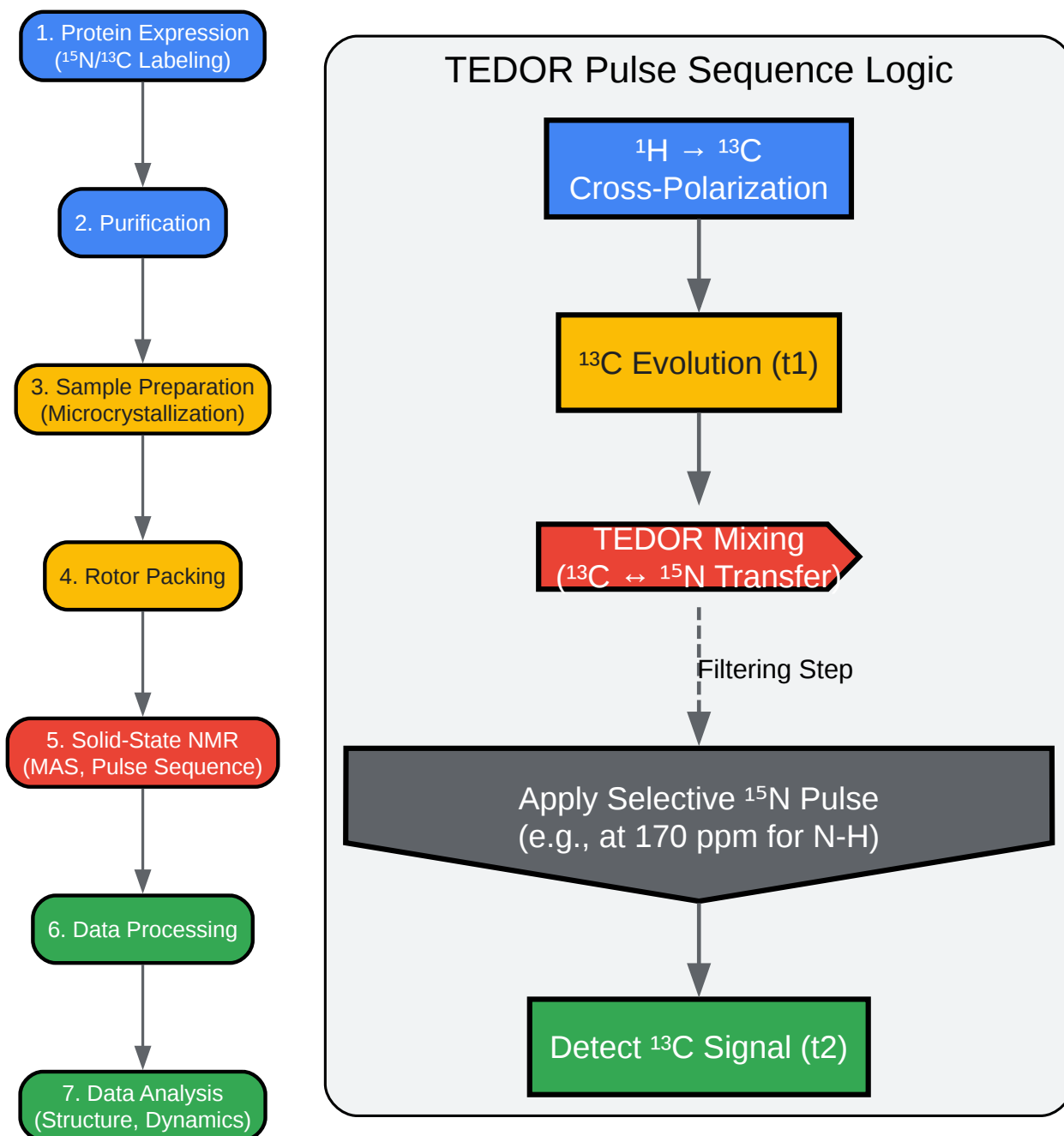
This protocol describes a general approach for a 2D Z-filtered Transferred Echo Double Resonance (TEDOR) experiment to determine histidine protonation states.[\[2\]](#) This experiment correlates ^{13}C and ^{15}N nuclei and uses selective ^{15}N pulses to filter for specific histidine tautomers.

- Spectrometer Setup:
 - The experiments are typically performed on a high-field NMR spectrometer (e.g., 14.1 T or higher) equipped with a fast-MAS probe (e.g., 1.3 mm HCN).[\[6\]](#)[\[2\]](#)

- Set the MAS frequency to a high value (e.g., 60 kHz) to improve spectral resolution.[\[6\]](#)[\[2\]](#)
- Maintain a constant sample temperature (e.g., $40 \pm 1^\circ\text{C}$) using a temperature controller to ensure sample stability and consistent chemical shifts.[\[6\]](#)[\[2\]](#)
- Pulse Sequence Parameters (Example for a 14.1 T Spectrometer):
 - Spectrometer Frequencies: ~600 MHz for ^1H , ~151 MHz for ^{13}C , and ~61 MHz for ^{15}N .[\[6\]](#)
 - 90° Pulse Lengths: Calibrate typical 90° pulse lengths for all channels (e.g., ^1H : 1.4–1.6 μs ; ^{13}C : 2.7–3.0 μs ; ^{15}N : 3.3–3.6 μs).[\[6\]](#)
 - Cross-Polarization (CP): Use standard CP conditions to transfer magnetization from ^1H to ^{13}C .
 - TEDOR Block: This is the core of the experiment for transferring magnetization between ^{13}C and ^{15}N .
 - Selective ^{15}N Pulses: Incorporate soft, frequency-selective 180° pulses on the ^{15}N channel within the TEDOR sequence.
 - To detect carbons bonded to protonated nitrogens (~170 ppm), apply the selective pulse at this frequency.
 - To detect carbons bonded to non-protonated nitrogens (~250 ppm), apply the selective pulse at that frequency.[\[6\]](#)
 - Acquisition: Detect the ^{13}C signal. A ^1H -detected version of this experiment can also be used for enhanced sensitivity.[\[6\]](#)[\[2\]](#)
- Data Processing and Analysis:
 - Process the 2D data using standard NMR software (e.g., Bruker TopSpin, NMRPipe).
 - Analyze the resulting 2D ^{13}C - ^{15}N correlation spectra. The presence or absence of cross-peaks, depending on the frequency of the selective ^{15}N pulse, allows for the unambiguous assignment of carbon resonances to specific histidine tautomers.

Visualizations: Workflows and Concepts





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR [frontiersin.org]
- 3. Complete resolution of the solid-state NMR spectrum of a uniformly ^{15}N -labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state NMR studies of amyloid fibril structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Histidine Tautomeric States using ^{15}N Selectively Filtered ^{13}C Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Histidine Protonation States in Proteins by Fast Magic Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOLID STATE NMR AS A PROBE OF AMYLOID STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ^{15}N -NMR characterization of His residues in and around the active site of FeSOD - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: L-Histidine- ^{15}N in Solid-State NMR of Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417474#using-l-histidine-15n-in-solid-state-nmr-of-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com